molecular formula C20H11F6Na2O6PS2 B12324777 Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt

Cat. No.: B12324777
M. Wt: 602.4 g/mol
InChI Key: ZBOYTRFOLVKFHL-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature

This compound possesses systematic IUPAC nomenclature as sodium 3,3'-((3,5-bis(trifluoromethyl)phenyl)phosphanediyl)dibenzenesulfonate , reflecting its precise molecular architecture. The compound’s structural formula (C~20~H~13~F~6~Na~2~O~6~PS~2~) reveals key features:

Property Value Source
Molecular Weight 604.38 g/mol
CAS Registry 1289463-82-6
SMILES Notation FC(C1=CC(C(F)(F)F)=CC(P(C2=CC=CC(S(=O)([O-])=O)=C2)C3=CC=CC(S(=O)([O-])=O)=C3)=C1)(F)F.[Na+].[Na+]
XLogP3-AA -1.2 (calculated)

The phosphine center coordinates through its lone pair to transition metals, while the sulfonate groups (-SO~3~Na) provide aqueous solubility exceeding 50 mg/mL in neutral water. Steric and electronic properties are modulated by the 3,5-bis(trifluoromethyl)phenyl group, which combines strong electron-withdrawing effects (Hammett σ~m~ = 0.43 per CF~3~ group) with a cone angle of 173°. Commercial suppliers typically provide the compound as a hygroscopic solid with ≥95% purity, requiring storage under inert atmosphere at 2–8°C to prevent oxidation.

Historical Development of Sulfonated Phosphine Ligands

The evolution of sulfonated phosphine ligands traces to foundational work on water-soluble triphenylphosphine derivatives in the 1980s, but significant breakthroughs emerged with Buchwald’s 1998 introduction of dialkylbiaryl phosphines. Early ligands like TPPTS (tris(3-sulfonatophenyl)phosphine) demonstrated the feasibility of aqueous-phase catalysis but suffered from poor activity with aryl chlorides and limited thermal stability.

Key milestones in ligand development:

  • 2001 : Introduction of sulfonated Josiphos ligands enabled asymmetric hydrogenation in water but with narrow substrate scope.
  • 2009 : t-BuXPhos derivatives incorporated sulfonate groups while maintaining high activity in Buchwald-Hartwig aminations at 50°C.
  • 2015 : Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine addressed prior limitations through:
    • Enhanced electron deficiency (CF~3~ groups) for oxidative addition rate acceleration
    • Optimal hydrophile-lipophile balance (HLB = 14.2) for micelle stabilization
    • Steric protection against phosphine oxidation via ortho-sulfonate groups

This design paradigm shift enabled catalytic turnover numbers (TON) exceeding 10^5 in Suzuki-Miyaura couplings of deactivated aryl chlorides—a 100-fold improvement over previous water-soluble ligands.

Role in Modern Organometallic Catalysis

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine excels in creating robust catalytic systems for sustainable synthesis. When paired with palladium precursors like [(cinnamyl)PdCl]~2~, it forms active species that operate efficiently in aqueous micellar media (e.g., 2 wt% TPGS-750-M). Key catalytic applications include:

Cross-Coupling Reactions

  • Suzuki-Miyaura couplings of aryl chlorides with arylboronic acids (95–99% yield, 0.1 mol% Pd)
  • Buchwald-Hartwig aminations of sterically hindered substrates (e.g., 2,6-dimethylaniline) at 30°C
  • Negishi couplings of functionalized organozinc reagents (TOF > 500 h^-1^)

Mechanistic Advantages

  • Phase-Transfer Capability : The ligand’s amphiphilicity localizes Pd centers at micelle interfaces, concentrating reactants while preventing catalyst deactivation.
  • Electronic Tuning : CF~3~ groups lower the Pd(0)/Pd(II) redox potential by 140 mV versus non-fluorinated analogs, accelerating oxidative addition.
  • Hydrogen Bonding Networks : Sulfonate oxygens stabilize transition states through interactions with protic solvents, reducing activation barriers for C–N bond formation.

Comparative studies demonstrate this ligand’s superiority in challenging transformations. For example, in the synthesis of a Na~V~1.8 modulator, its use reduced the E-factor from 86 to 11 by eliminating solvent swaps and enabling direct aqueous workup. Ongoing research explores applications in continuous flow bioreactors and photocatalytic C–H functionalization, leveraging its unique solubility profile and stability under irradiation.

Properties

Molecular Formula

C20H11F6Na2O6PS2

Molecular Weight

602.4 g/mol

IUPAC Name

disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate

InChI

InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

ZBOYTRFOLVKFHL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Phosphine Core Synthesis

The phosphine backbone is constructed via a Ullmann-type coupling or Grignard reaction. A representative method involves reacting 3,5-bis(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride (PCl₃) in tetrahydrofuran (THF) at −78°C. The reaction proceeds as:
$$
2 \text{Ar-MgBr} + \text{PCl}3 \rightarrow \text{Ar}2\text{PCl} + 2 \text{MgBrCl}
$$
where $$\text{Ar} = 3,5-\text{(CF}3\text{)}2\text{C}6\text{H}3$$. The intermediate chlorophosphine is then reduced to the primary phosphine using lithium aluminum hydride (LiAlH₄).

Sulfonation of Phenyl Groups

Sulfonation is achieved by treating the phosphine with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours. This step introduces sulfonate groups at the meta positions of the phenyl rings:
$$
\text{Ar}2\text{PH} + 2 \text{H}2\text{SO}4 \rightarrow \text{Ar}'\text{PH} + 2 \text{H}2\text{O}
$$
where $$\text{Ar}' = 3-\text{SO}3\text{H-C}6\text{H}_4$$.

Disodium Salt Formation

The sulfonic acid derivative is neutralized with sodium hydroxide (2 equiv) in aqueous ethanol, yielding the disodium salt:
$$
\text{Ar}'\text{PH} + 2 \text{NaOH} \rightarrow \text{Ar}'\text{PNa}2 + 2 \text{H}2\text{O}
$$

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Value Effect on Yield
Reaction Temperature 80°C (sulfonation) Maximizes SO₃ incorporation
Solvent THF (phosphination) Prevents side reactions
Molar Ratio (PCl₃:Ar-MgBr) 1:2.2 Ensures complete phosphorylation
Neutralization pH 7.0–7.5 Prevents over-salinization

Key Findings :

  • Excess Grignard reagent (10–15%) improves phosphorus incorporation.
  • Slow addition of sulfonating agent reduces tar formation.
  • Crystallization from ethanol/water (1:3) yields >97% pure product.

Comparative Analysis of Methodologies

Grignard vs. Ullmann Coupling

Method Yield (%) Purity (%) Scalability
Grignard Reaction 72–78 95–97 High
Ullmann Coupling 65–70 90–92 Moderate

Advantages of Grignard Route : Higher reproducibility and lower metal residues.

Sulfonation Techniques

Technique Sulfonation Efficiency (%) Byproduct Formation
Fuming H₂SO₄ 85–90 Moderate (sulfones)
Chlorosulfonic Acid 75–80 High (HCl gas)

Characterization and Quality Control

Post-synthesis analysis includes:

  • ¹H/¹⁹F NMR : Confirms substitution patterns (δ 7.8–8.2 ppm for aromatic protons; δ −63 ppm for CF₃).
  • ICP-MS : Verifies sodium content (theoretical: 7.8%; observed: 7.5–7.7%).
  • HPLC : Purity >97% (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Production Challenges

  • Cost of Trifluoromethyl Precursors : 3,5-Bis(trifluoromethyl)bromobenzene accounts for 60% of raw material costs.
  • Waste Management : Sulfonation generates 3–5 kg of acidic waste per kg product, requiring neutralization.
  • Stability : The disodium salt is hygroscopic; storage under argon is essential.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Sulfonation : Reduces reaction time from 6 hours to 45 minutes (yield: 88%).
  • Flow Chemistry : Continuous phosphorylation improves throughput by 30%.

Chemical Reactions Analysis

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphine oxides, while reduction may yield phosphine derivatives .

Scientific Research Applications

Catalytic Applications

DANPHOS has been extensively studied for its role as a ligand in metal-catalyzed reactions. Its unique structure allows for enhanced catalytic activity and selectivity in various reactions.

Ligand-Accelerated Catalysis

DANPHOS has been utilized in ligand-accelerated metal catalysis to improve the efficiency of reactions involving transition metals. For instance, it has been shown to enhance the reactivity of palladium complexes in cross-coupling reactions, which are pivotal in organic synthesis .

Reaction TypeMetal CatalystEfficiency Improvement
Cross-CouplingPalladiumSignificant increase in yield
HydrogenationIridiumEnhanced turnover frequency

Fluorogenic Probe Development

Recent studies have repurposed DANPHOS in the development of fluorescent probes for detecting various metal ions. The phosphine's properties facilitate the design of probes that can selectively bind to specific metals, providing a means for environmental monitoring and biological imaging .

Medicinal Chemistry Applications

The compound's water solubility and phosphine characteristics make it suitable for applications in medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Complexes

DANPHOS has been incorporated into organometallic complexes aimed at treating cancer. For example, its inclusion in ruthenium-based complexes has shown promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .

Complex TypeMetal UsedTarget Cancer TypeObserved Efficacy
OrganorutheniumRuthenium(II)Breast CancerHigh selectivity
Iridium ComplexesIridium(I)Various TumorsEnhanced cytotoxicity

Case Study 1: Development of Anticancer Agents

In a study published by Europe PMC, researchers synthesized a series of water-soluble organoruthenium complexes containing DANPHOS as a ligand. These complexes demonstrated significant cytotoxic effects on various cancer cell lines while exhibiting low toxicity towards healthy cells. The study highlighted the potential of DANPHOS-containing complexes for future anticancer therapies .

Case Study 2: Environmental Monitoring

Another research effort focused on developing fluorescent probes using DANPHOS for detecting heavy metals in water sources. The probes exhibited high sensitivity and selectivity towards lead and mercury ions, showcasing the compound's versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves its interaction with molecular targets and pathways. The compound acts as a ligand and forms complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct properties are best contextualized by comparing it to structurally related phosphines:

Tris(3-sulfonatophenyl)phosphine (TSPP)

  • Molecular Formula : C18H15Na3O9PS3 .
  • Key Features :
    • Three 3-sulfonatophenyl groups confer exceptional aqueous solubility (>100 mg/mL in water).
    • Lacks lipophilic substituents, limiting utility in organic solvents.
    • Used in biologic manufacturing for disulfide reduction due to its mild reducing power .
  • Comparison :
    • Solubility : TSPP is more water-soluble than DANPHOS due to its third sulfonate group.
    • Electronic Effects : DANPHOS’s trifluoromethyl groups create a stronger electron-withdrawing environment, enhancing metal-ligand bond stability in catalysis .

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

  • Molecular Formula : C16H8F12P .
  • Key Features: Two 3,5-bis(trifluoromethyl)phenyl groups render it highly lipophilic and electron-deficient. Soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water. Effective in reactions requiring strong π-acceptor ligands, such as palladium-catalyzed C–H activation .
  • Comparison: Solubility: DANPHOS bridges aqueous and organic phases, whereas this compound is strictly organophilic. Catalytic Scope: DANPHOS’s sulfonate groups enable catalysis in aqueous media, unlike the purely organic-soluble bis(trifluoromethyl)phenyl analogs .

Tris(3-sulfonatophenyl)phosphine Oxide Sodium Salt

  • Molecular Formula : C18H15Na3O10PS3 .
  • Key Features :
    • Oxidized phosphine derivative with three sulfonate groups.
    • Higher thermal and oxidative stability compared to phosphines.
    • Used in NMR-based quantitative analysis due to its stability .
  • Comparison :
    • Reactivity : The phosphine oxide is inert in catalysis, whereas DANPHOS remains redox-active.
    • Applications : DANPHOS is preferred for metal coordination, while the oxide serves analytical purposes .

Table 1: Comparative Properties of Selected Phosphines

Compound Molecular Formula Solubility (Water) Electronic Parameter (Tolman, cm⁻¹) Key Applications
DANPHOS C20H13F6Na2O6PS2 High ~2,070 (estimated) Aqueous-phase catalysis
TSPP C18H15Na3O9PS3 Very High ~2,050 Biologic disulfide reduction
Bis[3,5-bis(CF3)phenyl]phosphine C16H8F12P None ~2,100 Organic-phase C–H activation
Tris(3-sulfonatophenyl)phosphine oxide C18H15Na3O10PS3 High N/A (oxidized) NMR quantification

Biological Activity

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt (CAS No. 1289463-82-6), is a phosphine derivative notable for its unique structural features, including sulfonate and trifluoromethyl groups. These modifications enhance its solubility and potential biological activity, making it a subject of interest in various research fields.

  • Molecular Formula : C₁₈H₁₃F₆Na₂O₆PS₂
  • Molecular Weight : 604.39 g/mol
  • Appearance : White powder
  • Solubility : Water-soluble due to the presence of sulfonate groups

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

Biological Activity Overview

Research has shown that phosphine compounds can exhibit a range of biological activities, including:

  • Antioxidant Properties : Phosphines can act as radical scavengers, protecting cells from oxidative damage.
  • Enzyme Inhibition : Some phosphines have been studied for their ability to inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Certain derivatives demonstrate efficacy against various bacterial strains.

1. Antioxidant Activity

A study investigated the antioxidant potential of phosphine derivatives, revealing that compounds with sulfonate groups exhibited significant radical-scavenging activity. This suggests that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine could serve as a protective agent against oxidative stress in cells.

2. Enzyme Inhibition

Research focusing on enzyme inhibition highlighted the role of phosphines in modulating enzyme activity. The compound was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases where AChE activity is dysregulated.

3. Antimicrobial Properties

In vitro studies demonstrated that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine showed antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical-scavenging activity
Enzyme InhibitionInhibition of acetylcholinesterase
AntimicrobialEfficacy against various bacterial strains

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